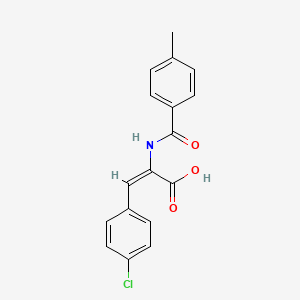

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid

Description

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid is a synthetic acrylic acid derivative characterized by a 4-chlorophenyl group at position 3, a 4-methylbenzoylamido substituent at position 2, and a carboxylic acid moiety. Its synthesis typically involves the alkaline hydrolysis of oxazolone precursors, followed by neutralization and crystallization . The Z-configuration of the double bond is stabilized by intramolecular hydrogen bonding between the amide and carboxylic acid groups, a structural feature critical for its reactivity and biological interactions .

Properties

Molecular Formula |

C17H14ClNO3 |

|---|---|

Molecular Weight |

315.7 g/mol |

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |

InChI |

InChI=1S/C17H14ClNO3/c1-11-2-6-13(7-3-11)16(20)19-15(17(21)22)10-12-4-8-14(18)9-5-12/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10+ |

InChI Key |

LDMSUNMGOMPXHB-XNTDXEJSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 3-(4-chlorophenyl)acrylic acid.

Amidation: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid (hereafter referred to as Compound A) with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

2.1.1. Halogen-Substituted Derivatives

- 3-(4-Bromophenyl)-2-((4-methylbenzoyl)amino)acrylic acid: Replacing chlorine with bromine increases molecular weight (Br: 79.9 g/mol vs. Brominated analogues often exhibit distinct crystal packing, as seen in 3-(4-Bromophenyl)-2-methylacrylic acid (triclinic system, a = 7.2164 Å, b = 8.2746 Å) , compared to chlorinated counterparts.

- (Z)-3-(4-Chlorophenyl)-2-(trifluoromethyl)acrylic acid : The trifluoromethyl group introduces strong electron-withdrawing effects, reducing basicity and altering metabolic stability. This derivative is synthesized via TiCl4-mediated condensation, yielding a compound with enhanced electrophilicity .

2.1.2. Aromatic Substituent Variations

- (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid : Substituting 4-methylbenzoyl with benzoyl removes the methyl group, reducing steric hindrance and slightly decreasing lipophilicity (clogP ≈ 3.5 vs. 3.8 for Compound A ) .

Physicochemical Properties

*Estimated based on structural formula.

- Solubility : The 4-methylbenzoyl group in Compound A enhances hydrophobicity compared to unsubstituted acrylic acids (e.g., 3-(4-Chlorophenyl)acrylic acid, solubility ~1.2 mg/mL) .

- Acidity : The carboxylic acid (pKa ~3.3) and amide groups contribute to dual ionization, influencing bioavailability and protein binding .

Biological Activity

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid, also known as (E)-2-[(4-methylbenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoic acid, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C17H15ClN1O3

- Molecular Weight : 314.76 g/mol

- CAS Number : 1615-02-7

Biological Activity

The biological activity of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.

- Antioxidant Properties : Its structural features suggest that it may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various strains, including Colletotrichum gloeosporioides, a plant pathogen .

Case Studies

- Anti-inflammatory Effects : A study demonstrated that 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid significantly reduced inflammation markers in animal models treated with inflammatory agents. The reduction in prostaglandin E2 levels was notable, indicating effective COX inhibition.

- Anticancer Activity : In vitro assays revealed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological profile of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-(4-Chlorophenyl)acrylic acid | Moderate anti-inflammatory | COX inhibition |

| 4-Methylbenzoyl-acrylic acid | Antimicrobial | Disruption of bacterial membranes |

| 3-(4-Methylbenzoyl)-cinnamic acid | Anticancer | Apoptosis induction |

Toxicity and Safety Profile

While promising, the safety profile of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid requires further investigation. Initial toxicological assessments suggest low acute toxicity; however, long-term effects and potential side effects need comprehensive evaluation through clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.